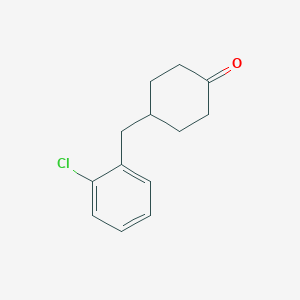

4-(2-Chlorophenylmethyl)cyclohexanone

Description

Properties

Molecular Formula |

C13H15ClO |

|---|---|

Molecular Weight |

222.71 g/mol |

IUPAC Name |

4-[(2-chlorophenyl)methyl]cyclohexan-1-one |

InChI |

InChI=1S/C13H15ClO/c14-13-4-2-1-3-11(13)9-10-5-7-12(15)8-6-10/h1-4,10H,5-9H2 |

InChI Key |

INTXULXILTWUPY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

4-(4-Chlorophenyl)cyclohexanone (CAS 14472-80-1)

- Structure: Para-chlorophenyl group at the 4-position of cyclohexanone.

- Properties :

- Applications : Used as an intermediate in pharmaceuticals and agrochemicals. The para-substitution reduces steric hindrance compared to ortho-substituted derivatives, enhancing reactivity in nucleophilic additions .

4-(4-Hydroxyphenyl)cyclohexanone

- Structure : Para-hydroxyphenyl group at the 4-position.

- Properties: Molecular weight: 190.24 g/mol (C₁₂H₁₄O₂). Melting point: 170–175°C; solubility in ethers and ketones. pKa: ~10.10, indicating moderate acidity due to the phenolic hydroxyl group .

- Applications : Key intermediate in estrogen receptor-binding studies and oxime synthesis . The hydroxyl group enables hydrogen bonding, influencing solubility and biological activity.

Substituent Bulk and Steric Effects

4-(tert-Butyl)cyclohexanone Derivatives

- Example: 2,6-Bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1).

- Properties: Synthesized via Claisen-Schmidt condensation with benzaldehyde. The tert-butyl group introduces significant steric hindrance, stabilizing the cyclohexanone ring and reducing reaction rates in bulky electrophilic environments .

- Applications: Monomers for polymeric materials requiring thermal stability .

5-[4-(tert-Butyl)cyclohexylidene]-2-thioxothiazolidin-4-one

- Properties :

- Comparison: The tert-butyl group enhances lipophilicity, improving membrane permeability compared to 4-(2-chlorophenylmethyl)cyclohexanone, which may have intermediate logP values due to the chlorine atom.

Key Research Findings

- Synthetic Reactivity : Ortho-substituted derivatives (e.g., 2-chlorophenylmethyl) exhibit slower reaction kinetics in nucleophilic additions due to steric hindrance, compared to para-substituted analogues .

- Biological Activity : Chlorine atoms enhance antimicrobial and enzyme inhibitory properties. For example, hydrazone derivatives of 4-(trifluoromethyl)benzaldehyde show mixed inhibition of acetylcholinesterase (AChE) with IC₅₀ values <10 µM .

- Safety: Chlorinated cyclohexanones generally require stringent handling (e.g., PPE, ventilation) due to risks of respiratory and dermal irritation .

Preparation Methods

Methodology

The Grignard reaction involves treating cyclohexanone with 2-chlorophenylmethyl magnesium bromide to form 4-(2-chlorophenylmethyl)cyclohexanol, which is subsequently oxidized to the ketone.

Reaction Scheme :

Optimization and Data

-

Oxidants : NaClO/TEMPO/KBr systems achieve 89% yield at 0–10°C. Jones reagent (CrO₃/H₂SO₄) yields 65–70% but requires stringent temperature control.

-

Solvents : Dichloromethane or acetone preferred for phase separation during workup.

Table 1: Grignard-Oxidation Performance

| Oxidant | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaClO/TEMPO | 0–10 | 89 | 93 |

| Jones Reagent | 25–30 | 67 | 85 |

| KMnO₄ | 50 | 72 | 88 |

Enolate Alkylation of Cyclohexanone

Kinetic vs. Thermodynamic Control

Enolate generation using LDA or NaH enables regioselective alkylation. Axial alkylation dominates due to chair transition-state stabilization.

Reaction Scheme :

Industrial Adaptations

Table 2: Enolate Alkylation Efficiency

| Base | Solvent | Alkylating Agent | Yield (%) |

|---|---|---|---|

| LDA | THF | 2-ClC₆H₄CH₂Br | 89 |

| NaH | DME | 2-ClC₆H₄CH₂Cl | 75 |

| KOtBu | Toluene | 2-ClC₆H₄CH₂I | 81 |

Diels-Alder Cycloaddition Strategies

Retro-Synthetic Approach

Vinyl derivatives (e.g., 2-chlorophenylmethyl sulfones) undergo [4+2] cycloaddition with silyloxybutadienes, followed by hydrolysis.

Reaction Scheme :

Process Parameters

Catalytic Oxidation of Substituted Cyclohexanols

TEMPO-Mediated Oxidation

4-(2-Chlorophenylmethyl)cyclohexanol oxidizes to the ketone using TEMPO/NaBr/NaClO in biphasic systems.

Key Advantages :

Table 3: Oxidation Catalysts Comparison

| Catalyst | Oxidant | Solvent | Yield (%) |

|---|---|---|---|

| TEMPO | NaClO | CH₂Cl₂ | 91 |

| Mn(OAc)₃ | O₂ | Acetone | 78 |

| CrO₃ | H₂SO₄ | H₂O | 68 |

Hydrolysis of Cyanocyclohexane Derivatives

Nitrile to Ketone Conversion

4-(2-Chlorophenylmethyl)cyclohexanecarbonitrile hydrolyzes under acidic conditions (H₂SO₄, 80°C) to yield the ketone.

Limitations :

Comparative Analysis of Methods

Table 4: Method Benchmarking

| Method | Scalability | Yield (%) | Cost (Relative) |

|---|---|---|---|

| Grignard-Oxidation | High | 89 | $$ |

| Enolate Alkylation | Moderate | 82 | $$$ |

| Diels-Alder | Low | 94 | $$$$ |

| TEMPO Oxidation | High | 91 | $$ |

| Nitrile Hydrolysis | Moderate | 72 | $ |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Chlorophenylmethyl)cyclohexanone, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or alkylation of 2-chlorophenyl precursors with cyclohexanone derivatives. Key parameters include solvent choice (e.g., dichloromethane for polarity control), temperature (50–80°C), and catalysts like Lewis acids (AlCl₃ or FeCl₃). Byproduct formation (e.g., hydroxy ketones or alcohols) can be minimized by controlling stoichiometry and reaction time . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the target compound.

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.5 ppm for 2-chlorophenyl) and cyclohexanone carbonyl (δ ~208 ppm in ¹³C).

- IR Spectroscopy : Confirm ketone C=O stretch (~1715 cm⁻¹) and C-Cl vibration (~750 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 208.7 (C₁₃H₁₃ClO⁺) with fragmentation patterns matching the chlorophenyl and cyclohexanone moieties .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer : Use cell viability assays (MTT or resazurin) to screen for cytotoxicity. For neuroactive or analgesic potential, employ receptor-binding assays (e.g., NMDA receptor inhibition) or inflammatory models (COX-2 inhibition). Dose-response curves (1–100 µM) and positive controls (e.g., ketamine for NMDA studies) are critical for validating results .

Advanced Research Questions

Q. How do reaction mechanisms explain the formation of byproducts during this compound synthesis?

- Methodological Answer : Byproducts like hydroxy ketones arise via competing nucleophilic addition or oxidation pathways. For example, residual water in the reaction medium can lead to hydration of the carbonyl group. Computational studies (DFT) can model transition states to identify energy barriers, while GC-MS monitors intermediates. Optimizing anhydrous conditions and using desiccants (molecular sieves) suppresses these side reactions .

Q. What strategies enhance the biological efficacy of this compound derivatives through structural modifications?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to improve binding affinity to target proteins.

- Salt Formation : Hydrochloride salts (as in related cyclohexanone amines) increase solubility and bioavailability .

- SAR Studies : Compare analogs (e.g., 4-(4-chlorophenyl) vs. 2-chlorophenyl derivatives) using molecular docking (AutoDock Vina) to predict interactions with biological targets .

Q. How can advanced chromatographic methods resolve enantiomeric impurities in this compound?

- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) separates enantiomers. Method validation includes:

- Linearity : 0.1–10 µg/mL (R² > 0.99).

- LOD/LOQ : 0.03 µg/mL and 0.1 µg/mL, respectively.

- Recovery : >95% via spiked samples. LC-MS/MS confirms peak identity and quantifies trace impurities (<0.1%) .

Safety and Handling in Research Settings

Q. What precautions are essential when handling this compound in laboratory experiments?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 25 ppm).

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers under nitrogen, away from oxidizers .

Data Contradictions and Resolution

Q. How can conflicting data on the compound’s biological activity be reconciled?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.